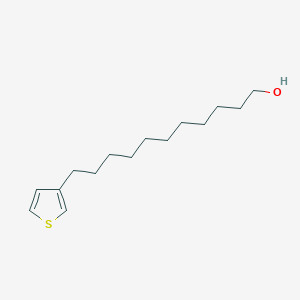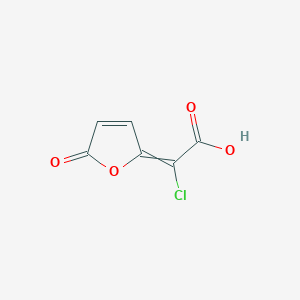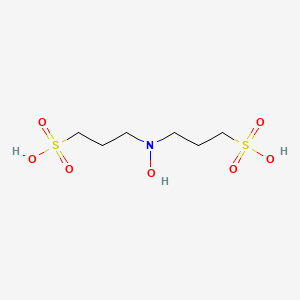
Benzenepropanol, 3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a mild, pleasant odor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 3-(phenylmethyl)- can be achieved through several methods. One common method involves the reduction of 3-Phenylpropanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Another method involves the hydrogenation of cinnamyl alcohol in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of Benzenepropanol, 3-(phenylmethyl)- typically involves the catalytic hydrogenation of cinnamyl alcohol. This process is carried out under high pressure and temperature conditions using a palladium or platinum catalyst to achieve high yields .
Types of Reactions:
Oxidation: Benzenepropanol, 3-(phenylmethyl)- can undergo oxidation reactions to form 3-Phenylpropanal or 3-Phenylpropanoic acid.
Substitution: Benzenepropanol, 3-(phenylmethyl)- can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, hydroxide ions
Major Products Formed:
Oxidation: 3-Phenylpropanal, 3-Phenylpropanoic acid
Reduction: 3-Phenylpropanol
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzenepropanol, 3-(phenylmethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzenepropanol, 3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Benzyl Alcohol: Similar in structure but lacks the propanol group.
Cinnamyl Alcohol: Contains a double bond in the propanol chain.
3-Phenylpropanal: An aldehyde derivative of Benzenepropanol, 3-(phenylmethyl)-.
Uniqueness: Benzenepropanol, 3-(phenylmethyl)- is unique due to its combination of a benzene ring and a propanol group, which imparts specific chemical properties and reactivity. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
136416-18-7 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
3-(3-benzylphenyl)propan-1-ol |
InChI |
InChI=1S/C16H18O/c17-11-5-10-15-8-4-9-16(13-15)12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2 |
InChI-Schlüssel |
FXSBQOMJPAJYKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=CC(=C2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)




![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)


